4-(1-Methylpyrazol-4-yl)piperidin-4-ol
Overview
Description
4-(1-Methylpyrazol-4-yl)piperidin-4-ol is a heterocyclic organic compound that contains both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the pyrazole and piperidine moieties in its structure makes it a versatile building block for the synthesis of various biologically active molecules.
Scientific Research Applications
4-(1-Methylpyrazol-4-yl)piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-(1-Methylpyrazol-4-yl)piperidin-4-ol is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that plays a crucial role in the entry process of HIV-1 .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1, thereby inhibiting the progression of the infection .
Pharmacokinetics
The compound’s antagonistic activity against ccr5 has been evaluated , suggesting that it has sufficient bioavailability to exert its effects.
Result of Action
The result of the action of this compound is the inhibition of HIV-1 entry into cells . This is achieved by blocking the CCR5 receptor, which is essential for the entry of HIV-1 . This leads to a reduction in the progression of the HIV-1 infection .
Biochemical Analysis
Biochemical Properties
It has been found to interact with the chemokine receptor CCR5, which is a seven transmembrane G-protein coupled receptor family . This interaction is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Cellular Effects
The cellular effects of 4-(1-Methylpyrazol-4-yl)piperidin-4-ol are primarily related to its interaction with the CCR5 receptor. This receptor has been identified as the essential coreceptor in the process of HIV-1 entry . Therefore, the blockade of the CCR5 receptor by this compound could potentially treat HIV-1 infections .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the CCR5 receptor. It is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction could potentially inhibit the entry of HIV-1 into cells .
Temporal Effects in Laboratory Settings
It has been synthesized in excellent yields and characterized by various methods, indicating its stability .
Metabolic Pathways
Its interaction with the CCR5 receptor suggests that it may be involved in the metabolic pathways related to HIV-1 entry into cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylpyrazol-4-yl)piperidin-4-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling of Pyrazole and Piperidine Rings: The final step involves coupling the pyrazole and piperidine rings. This can be achieved through various methods, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for hydrogenation steps, continuous flow reactors for coupling reactions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylpyrazol-4-yl)piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of 4-(1-Methylpyrazol-4-yl)piperidin-4-one.
Reduction: Formation of 4-(1-Methyl-1,2-dihydropyrazol-4-yl)piperidin-4-ol.
Substitution: Formation of various substituted pyrazole derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(1-Methylpyrazol-4-yl)piperidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
4-(1-Methylpyrazol-4-yl)piperidin-4-one:
1-Methyl-4-(4-piperidinyl)piperazine: Contains a piperazine ring instead of a pyrazole ring, leading to different chemical and biological properties.
Uniqueness
4-(1-Methylpyrazol-4-yl)piperidin-4-ol is unique due to the presence of both a pyrazole and a piperidine ring, along with a hydroxyl group. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-7-8(6-11-12)9(13)2-4-10-5-3-9/h6-7,10,13H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRISCUGMBXEQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2(CCNCC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341369-39-8 | |
Record name | 4-(1-methyl-1H-pyrazol-4-yl)piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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